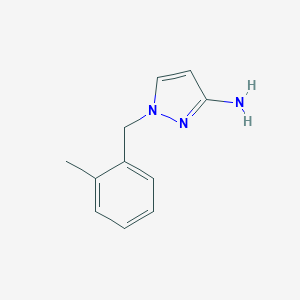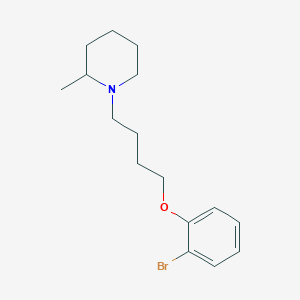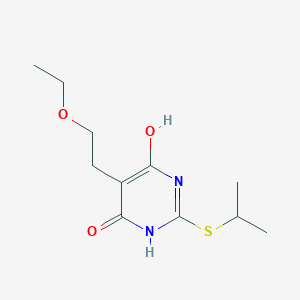![molecular formula C12H12N4S2 B276822 Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide](/img/structure/B276822.png)
Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound is of interest due to its unique chemical structure and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. It also has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide is its ability to exhibit a wide range of biological activities. This makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and develop more effective drugs.
Direcciones Futuras
There are several future directions for research on Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. This will allow for the development of more effective drugs that can be targeted to specific diseases. Another direction is to investigate its potential as a treatment for infectious diseases, such as bacterial and fungal infections. Finally, its potential as a treatment for neurological diseases, such as Alzheimer's and Parkinson's, should be explored.
Métodos De Síntesis
The synthesis of Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide involves the reaction between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and allyl isothiocyanate in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired compound. This synthesis method has been optimized and can be performed on a large scale, making it suitable for commercial production.
Aplicaciones Científicas De Investigación
Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide |
|---|---|
Fórmula molecular |
C12H12N4S2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
11,12-dimethyl-5-prop-2-enylsulfanyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C12H12N4S2/c1-4-5-17-12-15-14-10-9-7(2)8(3)18-11(9)13-6-16(10)12/h4,6H,1,5H2,2-3H3 |
Clave InChI |
SOYCYEFDIMZEJT-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=NN=C(N3C=N2)SCC=C)C |
SMILES canónico |
CC1=C(SC2=C1C3=NN=C(N3C=N2)SCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B276746.png)

![2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276753.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B276758.png)
![2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)

![N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)